molecular formula C13H17NO2 B2441646 N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide CAS No. 2361639-02-1

N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide

Cat. No.: B2441646
CAS No.: 2361639-02-1
M. Wt: 219.284
InChI Key: SSIZRRRSVCEGEP-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide is an organic compound with a complex structure that includes a hydroxy group, a methylphenyl group, and a prop-2-enamide moiety

Properties

IUPAC Name

N-[2-hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-13(16)14(3)12(9-15)11-8-6-5-7-10(11)2/h4-8,12,15H,1,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIZRRRSVCEGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CO)N(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide typically involves the reaction of 2-methylphenylacetic acid with N-methylprop-2-enamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group and amide moiety play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylacetamide
  • N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylbutanamide
  • N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylisobutyramide

Uniqueness

N-[2-Hydroxy-1-(2-methylphenyl)ethyl]-N-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both a hydroxy group and a prop-2-enamide moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

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